N-(4-Bromo-2-cyanophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2-cyanophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKVVIWCXVGLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N 4 Bromo 2 Cyanophenyl Acetamide
Direct Synthesis Approaches for N-(4-Bromo-2-cyanophenyl)acetamide
The most direct route to this compound involves the acylation of a pre-functionalized aniline (B41778) derivative.
General Preparation Methodologies for Acetanilides
Acetanilides are conventionally synthesized through the acylation of anilines. This transformation is typically accomplished by reacting the aniline with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction involves the nucleophilic attack of the amino group of the aniline on the electrophilic carbonyl carbon of the acylating agent. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct, or in some cases, with the aid of a catalyst. The choice of solvent and reaction conditions can be tailored to the specific reactivity of the aniline derivative.
Specific Reaction Pathways for Bromocyanophenyl Derivatives
Precursor-Based Synthetic Pathways to this compound Analogs
The synthesis of analogs of this compound often involves the strategic manipulation of precursor molecules, allowing for the introduction of various substituents.
Formation from Substituted Aniline Precursors
A fundamental approach to synthesizing acetanilides involves the acylation of a substituted aniline. For instance, the synthesis of N-(4-bromophenyl)acetamide is achieved by refluxing 4-bromoaniline (B143363) with acetic acid. Similarly, the synthesis of 2-bromo-N-(4-cyanophenyl)acetamide, a structural isomer of the title compound, is accomplished by reacting 4-aminobenzonitrile (B131773) with bromoacetyl bromide in a mixture of anhydrous DMF and dioxane at low temperatures. These examples underscore the versatility of using appropriately substituted anilines as foundational precursors for a wide array of acetanilide (B955) derivatives.
The synthesis of the key precursor, 4-amino-3-bromobenzonitrile (B1270737), can be approached through various routes. One potential method involves the bromination of 4-aminobenzonitrile.
Utilization of Halogenated Acetyl Halides in Synthesis
Halogenated acetyl halides, such as bromoacetyl bromide, serve as reactive precursors for introducing a haloacetyl group onto an aniline. This is exemplified in the synthesis of 2-bromo-N-(4-cyanophenyl)acetamide from 4-aminobenzonitrile and bromoacetyl bromide. This strategy allows for the formation of α-haloacetanilides, which are themselves valuable intermediates for further chemical transformations.
Functional Group Transformations and Derivatization of this compound
The presence of the bromo and cyano functional groups on the phenyl ring of this compound offers multiple opportunities for derivatization, enabling the synthesis of a diverse range of analogs.
The bromine atom is a particularly versatile handle for modification, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for forming new carbon-carbon bonds. This reaction has been successfully applied to bromo-naphthalene scaffolds to generate diverse libraries of compounds. nih.gov Similarly, palladium-catalyzed C-N and C-O bond formation reactions have been developed for N-substituted 4-bromo-7-azaindoles, reacting them with amides, amines, amino acid esters, and phenols. beilstein-journals.org These methodologies suggest that the bromine atom of this compound could be readily coupled with various boronic acids or other coupling partners to introduce a wide range of substituents at the 4-position of the phenyl ring.
The cyano group also presents several avenues for chemical transformation. Nitriles can be hydrolyzed under acidic or basic conditions to yield either amides or carboxylic acids. lumenlearning.com Careful control of reaction conditions can allow for the selective formation of the corresponding amide, while more vigorous hydrolysis will lead to the carboxylic acid. Furthermore, the cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride. This transformation would yield the corresponding aminomethyl derivative, opening up another dimension for derivatization.
Below is a table summarizing potential derivatization reactions for this compound:
| Functional Group | Reaction Type | Potential Reagents | Potential Product |
| Bromine | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | 4-Aryl-2-cyano-N-phenylacetamide derivatives |
| Bromine | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 4-Amino-2-cyano-N-phenylacetamide derivatives |
| Bromine | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 4-Alkynyl-2-cyano-N-phenylacetamide derivatives |
| Cyano | Hydrolysis (to Amide) | Controlled acid or base | N-(4-Bromo-2-carbamoylphenyl)acetamide |
| Cyano | Hydrolysis (to Carboxylic Acid) | Strong acid or base, heat | 4-Bromo-2-(acetylamino)benzoic acid |
| Cyano | Reduction | LiAlH₄, followed by workup | N-(4-Bromo-2-(aminomethyl)phenyl)acetamide |
Reactions Involving the Bromine Moiety (e.g., Cross-Coupling Reactions)
The bromine atom on the phenyl ring of this compound is a key functional group for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov For this compound, a Suzuki-Miyaura reaction would replace the bromine atom with a variety of aryl, heteroaryl, or alkyl groups. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org A wide range of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. organic-chemistry.org
Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgthieme-connect.de This reaction would allow for the introduction of a vinyl group at the position of the bromine atom on the this compound core. The reaction typically shows high stereoselectivity, favoring the formation of the E-alkene. organic-chemistry.org The process involves the oxidative addition of palladium(0) to the aryl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.org
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice. It involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes and can be conducted under mild conditions. wikipedia.org The catalytic cycle includes oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with a copper acetylide intermediate, and reductive elimination. nrochemistry.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. nih.govorganic-chemistry.org It enables the reaction of the aryl bromide with a primary or secondary amine to introduce a new amino substituent. organic-chemistry.org This reaction has seen extensive development, with a wide array of sophisticated phosphine (B1218219) ligands that allow for the coupling of a broad range of amines under mild conditions. youtube.com The catalytic cycle is characterized by the oxidative addition of palladium(0) to the aryl bromide, followed by coordination of the amine, deprotonation, and reductive elimination of the aminated product. youtube.com In the context of di-halogenated substrates, such as 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination of the aryl bromide can be achieved by carefully optimizing reaction conditions. nih.gov
A summary of potential cross-coupling partners for this compound is presented in the table below.
| Cross-Coupling Reaction | Coupling Partner | Resulting Functional Group |
| Suzuki-Miyaura | R-B(OH)₂ | Aryl, Heteroaryl, Alkyl |
| Heck | Alkene | Vinyl |
| Sonogashira | Terminal Alkyne | Alkynyl |
| Buchwald-Hartwig | R¹R²NH | Amino |
Reactions Involving the Cyano Group
The cyano (nitrile) group is a versatile functional handle that can be transformed into various other functionalities, significantly expanding the synthetic utility of this compound.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. lumenlearning.comyoutube.com Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide. youtube.com The hydrolysis proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile, followed by tautomerization and further hydrolysis. lumenlearning.com This transformation would convert the cyano group of this compound into a carboxylic acid, providing a route to a new class of derivatives.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. organic-chemistry.org This reaction provides a pathway to introduce an aminomethyl group onto the aromatic ring. A variety of reagents, including diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, can effectively reduce nitriles to primary amines. organic-chemistry.org
The following table summarizes key transformations of the cyano group.
| Reaction | Reagents | Resulting Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid |
| Partial Hydrolysis | H₃O⁺ or OH⁻/H₂O (controlled) | Amide |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (Aminomethyl) |
| [3+2] Cycloaddition | NaN₃ | Tetrazole |
Modifications of the Acetamide (B32628) Linkage
The acetamide group itself offers opportunities for further chemical modification.
Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions to yield the corresponding aniline (2-amino-5-bromobenzonitrile) and acetic acid. This deacetylation reaction would unmask the amino group, making it available for a wide range of subsequent reactions, such as diazotization or acylation with different acylating agents.
N-Alkylation: While direct N-alkylation of the acetamide can be challenging, it is possible under certain conditions, typically involving a strong base to deprotonate the amide nitrogen followed by reaction with an alkyl halide.
Hofmann Rearrangement: A more complex transformation is the Hofmann rearrangement, where treatment with bromine and a strong base would convert the acetamide into a primary amine with the loss of the carbonyl group. However, the presence of other reactive sites on this compound would likely complicate this reaction.
N-Bromination: The hydrogen on the acetamide nitrogen can be replaced with a bromine atom using reagents like N-bromoacetamide in the presence of a base, forming an N-bromoacetamide derivative. orgsyn.orgnih.gov
Catalytic Methodologies in N-Arylacetamide Synthesis
The synthesis of N-arylacetamides, including this compound itself, often relies on catalytic methods to form the crucial C-N bond between the aromatic ring and the nitrogen of the acetamide group.
As discussed in the context of the Buchwald-Hartwig amination (Section 2.3.1), palladium-catalyzed cross-coupling is a cornerstone for the formation of C-N bonds. nih.govorganic-chemistry.org The synthesis of this compound could, in principle, be achieved by coupling 1,4-dibromo-2-cyanobenzene with acetamide using a suitable palladium catalyst and ligand system. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of these reactions, allowing for the coupling of a wide variety of aryl halides and amines under increasingly mild conditions. youtube.com
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. In combination with organocatalysis, it has been used for various transformations. While direct synthesis of N-arylacetamides via this method is less common, related reactions on anilines, which are precursors to acetanilides, have been reported. For instance, photo-redox and organo co-catalysis has been successfully applied to the C-H chlorination of anilines with excellent selectivity. This suggests the potential for developing novel catalytic strategies for the functionalization of acetanilide derivatives.
Solvent Effects and Optimization of Reaction Conditions in Acetanilide Synthesis
The choice of solvent and other reaction parameters is critical for the successful synthesis and purification of acetanilides. In the synthesis of related compounds like 2-bromo-N-(4-cyanophenyl)acetamide, a mixture of solvents such as dimethylformamide (DMF) and dioxane has been used. Solvents play a crucial role in dissolving reactants, influencing reaction rates, and in some cases, participating in the reaction mechanism. For instance, in palladium-catalyzed couplings, polar aprotic solvents like DMF, dioxane, or toluene (B28343) are commonly employed. nih.gov
For the purification of acetanilides, recrystallization is a common technique. The choice of solvent is paramount for effective purification. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling. Water is a common solvent for the recrystallization of acetanilide itself. The optimization of reaction conditions, including temperature, concentration, choice of base, and catalyst system, is essential to maximize yield and purity while minimizing side reactions.
Yield Optimization Studies for N-Arylacetamide Preparations
The efficient synthesis of N-arylacetamides is a cornerstone of many chemical and pharmaceutical research endeavors. Yield optimization is paramount to ensure cost-effectiveness, sustainability, and high-purity product isolation. Studies have delved into various factors influencing the outcome of N-acetylation of arylamines, including the choice of acetylating agent, solvent, catalyst, and reaction temperature.
One modern approach involves the use of recyclable nanoparticles as catalysts, which offers an environmentally friendly and efficient method for N-arylacetamide synthesis. researchgate.net Research into the use of copper ferrite (B1171679) (CuFe2O4) nanoparticles has demonstrated their effectiveness in promoting the N-acetylation of arylamines in water, an environmentally benign solvent. researchgate.net Optimization experiments for the N-acetylation of aniline to acetanilide using this catalyst have provided valuable insights into the reaction mechanism. The reusability of these magnetic nanoparticles for several cycles without a significant loss of catalytic activity further enhances the appeal of this method. researchgate.net
Detailed findings from optimization studies on the N-acetylation of aniline using a CuFe2O4 nanoparticle catalyst are presented below. The reaction's progress and conversion percentage were monitored under various conditions.
Table 1: Optimization of Reaction Conditions for N-Acetylation of Aniline
| Entry | Catalyst (CuFe₂O₄) (mmol) | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|---|
| 1 | 0.03 | MeOH | 6 | N.R. |
| 2 | 0.03 | EtOH | 6 | N.R. |
| 3 | 0.03 | THF | 6 | N.R. |
| 4 | 0.03 | CH₃CN | 6 | N.R. |
| 5 | 0.03 | EtOAc | 6 | N.R. |
| 6 | - | H₂O | 6 | N.R. |
| 7 | 0.03 | H₂O | 0.5 | 98 |
N.R. = No Reaction. Data sourced from a study on CuFe₂O₄ nanoparticle-promoted N-acetylation. researchgate.net
Beyond nanoparticle catalysis, traditional methods have also been subject to optimization. For instance, the synthesis of various N-arylacetamide derivatives of 1,2-benzothiazine involved refluxing for 6–8 hours in dry acetone (B3395972) with anhydrous potassium carbonate, achieving yields in the range of 81-82% for specific products. nih.govresearchgate.net Another study focusing on 2-amino-N-(p-chlorophenyl) acetamide derivatives reported yields between 58% and 61% by reacting 2-bromo-N-(p-chlorophenyl) acetamide with different amines at room temperature. irejournals.com
A base-mediated protocol has also been developed for the N-acetylation of anilines where acetonitrile (B52724) serves as both the solvent and the acetyl group source. researchgate.net This method highlights the importance of the base in facilitating the reaction. researchgate.net
The following table summarizes the reaction conditions and yields for several N-arylacetamide preparations, illustrating the diversity of approaches and outcomes.
Table 2: Summary of Synthetic Conditions and Yields for Various N-Arylacetamides
| Compound Class | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| N-Arylacetamide | Aniline, Acetic Anhydride | CuFe₂O₄ catalyst, Water, Reflux, 0.5h | 98% (Conversion) | researchgate.net |
| 1,2-benzothiazine-N-phenylacetamide derivative | Methyl 1,2-benzothiazine-3-carboxylate, 2-chloro-N-phenylacetamide | K₂CO₃, Acetone, Reflux, 6-8h | 81% | nih.gov |
| 1,2-benzothiazine-N-(4-nitrophenyl)acetamide derivative | Methyl 1,2-benzothiazine-3-carboxylate, 2-chloro-N-(4-nitrophenyl)acetamide | K₂CO₃, Acetone, Reflux, 6-8h | 82% | nih.gov |
| 2-(butylamino)-N-(4-chlorophenyl) acetamide | 2-bromo-N-(p-chlorophenyl) acetamide, Butylamine | Room Temperature | 60% | irejournals.com |
| 2-(octylamino)-N-(4-chlorophenyl) acetamide | 2-bromo-N-(p-chlorophenyl) acetamide, Octylamine | Room Temperature | 61% | irejournals.com |
| 2-(3-fluorophenylamino)-N-(4-chlorophenyl) Acetamide | 2-bromo-N-(p-chlorophenyl) acetamide, 3-Fluoroaniline | Room Temperature | 58% | irejournals.com |
These studies collectively underscore that there is no single universal condition for optimal N-arylacetamide synthesis. The yield is highly dependent on the specific substrates, the chosen catalytic system, and the reaction medium. For a specific target like this compound, optimization would likely involve screening various catalysts (both homogeneous and heterogeneous), solvents ranging from polar aprotic to aqueous systems, and a careful study of temperature and reaction time to maximize conversion while minimizing side-product formation.
Advanced Spectroscopic and Structural Elucidation of N 4 Bromo 2 Cyanophenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of N-(4-Bromo-2-cyanophenyl)acetamide is expected to show distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetyl group.
The aromatic region would be the most complex due to the substitution pattern on the phenyl ring. The proton ortho to the acetamido group (H-3) would likely appear as a doublet. The proton meta to the acetamido group and ortho to the bromine (H-5) would be expected to show a doublet of doublets. The proton ortho to both the bromo and cyano groups (H-6) is anticipated to be the most downfield of the aromatic signals, appearing as a doublet.
The amide proton (NH) typically presents as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The methyl protons (CH₃) of the acetamide (B32628) group would appear as a sharp singlet, typically in the range of 2.1-2.2 ppm. rsc.org
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃ | ~2.15 | Singlet (s) |
| Aromatic H-5 | ~7.60 | Doublet of Doublets (dd) |
| Aromatic H-6 | ~7.80 | Doublet (d) |
| Aromatic H-3 | ~8.10 | Doublet (d) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected.
The carbonyl carbon (C=O) of the amide group is predicted to have a chemical shift in the range of 168-170 ppm. rsc.orgdocumentsdelivered.com The methyl carbon (CH₃) will be the most upfield signal. The cyano group carbon (C≡N) typically appears around 115-120 ppm.
The aromatic carbons will have shifts influenced by the substituents. The carbon bearing the bromine atom (C-4) is expected to be shifted upfield due to the 'heavy atom effect'. stackexchange.com The carbon attached to the cyano group (C-2) and the carbon bonded to the nitrogen of the amide (C-1) will also show characteristic shifts. The remaining aromatic carbons (C-3, C-5, C-6) will have shifts determined by the cumulative effects of the substituents.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | ~24 |
| C-2 | ~105 |
| C≡N | ~117 |
| C-4 (C-Br) | ~118 |
| C-5 | ~125 |
| C-6 | ~135 |
| C-3 | ~138 |
| C-1 (C-N) | ~142 |
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule's functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.
A prominent absorption is anticipated for the N-H stretching vibration of the secondary amide, typically appearing as a sharp peak around 3300 cm⁻¹. brainly.com The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a strong absorption around 1670-1690 cm⁻¹. brainly.comresearchgate.net The stretching vibration of the cyano group (C≡N) should produce a sharp, medium-intensity band in the 2220-2240 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. chemicalforums.com The C-Br stretching vibration is expected to be found in the far-infrared region, typically between 600 and 500 cm⁻¹.
Predicted FT-IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~3300 | Medium-Strong, Sharp |
| Aromatic C-H Stretch | ~3100-3000 | Medium |
| C≡N Stretch | ~2230 | Medium, Sharp |
| C=O Stretch (Amide I) | ~1680 | Strong |
| N-H Bend (Amide II) | ~1550 | Medium-Strong |
| Aromatic C=C Stretch | ~1600, 1475, 1400 | Medium |
| C-N Stretch | ~1300 | Medium |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The spectrum of this compound is expected to show strong signals for symmetric vibrations and bonds involving heavier atoms.
The symmetric stretching of the aromatic ring is expected to be a strong feature in the Raman spectrum. The C≡N stretch, while visible in IR, is also typically strong and sharp in the Raman spectrum around 2230 cm⁻¹. nih.gov The C-Br stretching vibration should also be readily observable in the low-frequency region. researchgate.net
Predicted Raman Spectroscopy Data
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C≡N Stretch | ~2230 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, there will be a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). chemicalbook.com
The molecular ion would have a nominal mass of 239 and 241 amu. A primary fragmentation pathway would be the cleavage of the C(O)-N bond, leading to the formation of an acetyl cation (m/z 43) and a 4-bromo-2-cyanophenylaminyl radical, or the formation of a 4-bromo-2-cyanophenyl isocyanate fragment after rearrangement. Another significant fragmentation would be the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion, resulting in a fragment corresponding to 4-bromo-2-cyanoaniline. chegg.comtutorchase.com Further fragmentation of the aromatic ring, such as the loss of Br or CN, would also be expected. nih.gov
Predicted Mass Spectrometry Data
| m/z | Predicted Fragment |
|---|---|
| 239/241 | [M]⁺ (Molecular Ion) |
| 197/199 | [M - CH₂CO]⁺ |
| 181/183 | [M - CH₃CONH₂]⁺ |
| 171 | [M - Br]⁺ |
| 102 | [C₇H₄N]⁺ |
X-ray Crystallography for Molecular and Crystal Structure Analysis
X-ray crystallography stands as a powerful tool for the unambiguous determination of the atomic arrangement within a crystalline solid. Through the diffraction of X-rays by the electron clouds of the constituent atoms, a detailed three-dimensional map of the molecule and its packing in the crystal lattice can be generated.
Single Crystal X-ray Diffraction (SCXRD) analysis provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry of a compound. For derivatives of acetamide, SCXRD studies reveal key structural features. For instance, in a new polymorph of N-(4-bromophenyl)acetamide, the crystal structure was determined at 173 K to be in the space group P21/c. nih.govresearchgate.netnih.gov This analysis provided specific bond lengths, such as C1–C2 at 1.501 (3) Å, N1–C2 at 1.347 (2) Å, N1–C3 at 1.401 (2) Å, and C6–Br at 1.8907 (19) Å. nih.govresearchgate.net
In a related compound, 2-bromo-N-(4-bromophenyl)acetamide, the conformation of the N-H bond is observed to be anti to both the carbonyl and C-Br bonds in the side chain. researchgate.netnih.gov This is a common feature also seen in similar structures like 2-chloro-N-(4-chlorophenyl)acetamide and N-(4-bromophenyl)acetamide. researchgate.netnih.gov The crystal data for this compound indicates a monoclinic system with the space group P21/n. researchgate.netnih.gov
The planarity of molecular fragments is also a key aspect revealed by SCXRD. In 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide, the dihedral angle between the mean planes of the 4-bromophenyl and pyrazine (B50134) rings is 54.6 (3)°. nih.gov In another example, 2-chloro-N-(4-hydroxyphenyl)acetamide, the molecule is nearly planar, with a twist angle of 23.5 (2)° between the hydroxybenzene and acetamide groups. nih.gov
Interactive Table: Selected Bond Lengths and Angles from SCXRD Data
| Compound | Bond | Length (Å) | Bond Angle | Angle (°) |
|---|---|---|---|---|
| N-(4-bromophenyl)acetamide | C1–C2 | 1.501 (3) | - | - |
| N-(4-bromophenyl)acetamide | N1–C2 | 1.347 (2) | - | - |
| N-(4-bromophenyl)acetamide | N1–C3 | 1.401 (2) | - | - |
| N-(4-bromophenyl)acetamide | C6–Br | 1.8907 (19) | - | - |
| 2-bromo-N-(4-bromophenyl)acetamide | C1–C2 | 1.513 (8) | - | - |
| 2-bromo-N-(4-bromophenyl)acetamide | C1–Br1 | 1.919 (6) | - | - |
While SCXRD provides detailed information about a single crystal, Powder X-ray Diffraction (PXRD) is invaluable for characterizing the bulk material, confirming its phase purity and crystallinity. The PXRD pattern is a fingerprint of a specific crystalline solid. For instance, a new polymorph of N-(4-bromophenyl)acetamide was identified, crystallizing in the monoclinic space group P21/c, distinct from a previously reported orthorhombic polymorph. nih.govresearchgate.netnih.gov The unit cell parameters for this new polymorph were determined to be a = 6.7250 (7) Å, b = 9.3876 (11) Å, c = 14.4434 (14) Å, and β = 117.750 (4)°. researchgate.net Similarly, 2-bromo-N-(4-bromophenyl)acetamide crystallizes in a monoclinic system with space group P21/n and unit cell dimensions of a = 4.4987 (3) Å, b = 23.152 (1) Å, c = 9.1098 (5) Å, and β = 99.713 (6)°. researchgate.netnih.gov These parameters are crucial for identifying the specific crystalline form of the bulk sample.
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility.
In the crystal structures of acetamide derivatives, hydrogen bonds are prominent features. In a new polymorph of N-(4-bromophenyl)acetamide, molecules are linked by N—H···O hydrogen bonds, forming chains along the direction. nih.govresearchgate.netnih.gov Weak C—H···π interactions also contribute to the stability of the crystal packing. nih.govresearchgate.netnih.gov Similarly, in 2-bromo-N-(4-bromophenyl)acetamide, molecules are packed into supramolecular chains along the c-axis by N—H···O hydrogen bonds. researchgate.netnih.gov The geometry of these hydrogen bonds, such as the D-H···A distance and angle, are precisely determined from the crystallographic data. For example, in the N-(4-bromophenyl)acetamide polymorph, the N1—H1···O1i hydrogen bond has a D···A distance of 2.885 (2) Å and an angle of 174°. nih.gov
Intramolecular hydrogen bonds can also influence molecular conformation. In 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide, an intramolecular C—H···O hydrogen bond creates an S(6) graph-set motif. nih.gov The crystal packing is further stabilized by weak N—H···N, C—H···N, and C—H···O intermolecular interactions, which link the molecules into two-dimensional networks. nih.gov
For instance, in N-(2-methoxyphenyl)acetamide, the most significant contributions to the crystal packing are from H···H (53.9%), C···H/H···C (21.4%), and O···H/H···O (21.4%) interactions. nih.gov In another case, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, the analysis shows contributions from H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%) interactions. nih.gov These quantitative insights help in understanding the relative importance of different forces in stabilizing the crystal structure. The red spots on the Hirshfeld surface plots indicate the locations of strong intermolecular contacts, such as hydrogen bonds. nih.gov
Analysis of Intermolecular Interactions and Crystal Packing
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
For N-(4-bromophenyl)acetamide, UV-Vis spectral data is available in the NIST WebBook. nist.gov In a study of N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives, the UV spectra were found to lie in the range of 294-400 nm. researchgate.net The longest wavelength absorption band is characterized as an intramolecular charge-transfer transition. researchgate.net The position of λmax can be influenced by the electronic nature of substituents. For example, a derivative with a strong electron-donating diethylamino group showed a red shift, with an absorption maximum at 400 nm, compared to a derivative with an electron-withdrawing group, which absorbed at 370 nm. researchgate.net This demonstrates how UV-Vis spectroscopy can be used to probe the electronic structure of molecules and the effect of substituents on their electronic transitions.
Computational Chemistry and Theoretical Investigations of N 4 Bromo 2 Cyanophenyl Acetamide
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. irjweb.com It has been widely applied to predict the properties of molecules with a good balance between accuracy and computational cost. researchgate.net
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For N-(4-Bromo-2-cyanophenyl)acetamide, this would be performed using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p). irjweb.com The optimization process systematically alters the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.
The calculated structural parameters can then be compared with experimental data, if available from techniques like X-ray crystallography. For similar acetamide (B32628) derivatives, studies have shown that DFT calculations can accurately predict these parameters. conicet.gov.ar For instance, in a related compound, N-(4-Bromophenyl)acetamide, the crystal structure was determined, providing precise bond lengths and angles. nih.govresearchgate.net These experimental values serve as a benchmark for validating the accuracy of the computational model.
Table 1: Selected Optimized and Experimental Geometric Parameters for a Related Acetamide
| Parameter | Bond Length (Å) - Calculated (DFT) | Bond Length (Å) - Experimental (X-ray) nih.gov |
| C-Br | Data not available | 1.8906 (19) |
| C=O | Data not available | 1.226 (2) |
| N-C (amide) | Data not available | 1.347 (2) |
| N-C (phenyl) | Data not available | 1.401 (2) |
| C-C (phenyl) | Data not available | 1.380 (3) - 1.394 (2) |
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. This is verified by the absence of any imaginary frequencies. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.
The assignment of these vibrational modes is often aided by visualizing the atomic motions associated with each frequency. For complex molecules, a Potential Energy Distribution (PED) analysis can be carried out to provide a quantitative measure of the contribution of different internal coordinates to each normal mode. This detailed assignment helps in the interpretation of the experimental vibrational spectra. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com
The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. researchgate.netresearchgate.net A higher HOMO energy level indicates a greater tendency to donate electrons to an electrophile. The distribution of the HOMO density across the molecule reveals the regions that are most likely to be involved in nucleophilic attacks. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the acetamide group, which are electron-rich regions.
The LUMO is the lowest energy orbital that is empty and represents the ability of a molecule to accept electrons. researchgate.netresearchgate.net A lower LUMO energy level suggests a greater propensity to accept electrons from a nucleophile. The spatial distribution of the LUMO indicates the most probable sites for a nucleophilic attack. In the case of this compound, the LUMO is likely to be distributed over the cyano group and the phenyl ring, which can act as electron-accepting centers.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining the chemical reactivity and stability of a molecule. irjweb.comconicet.gov.ar A small energy gap implies that the molecule can be easily excited and is therefore more reactive. nih.gov Conversely, a large energy gap suggests high stability and low reactivity. conicet.gov.ar
The HOMO-LUMO gap is calculated by subtracting the energy of the HOMO from the energy of the LUMO. This value can be used to derive other important quantum chemical parameters such as chemical hardness, softness, and electronegativity, which provide further insights into the molecule's reactivity. irjweb.comconicet.gov.ar
Table 2: Frontier Molecular Orbital Properties
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A smaller gap suggests higher reactivity and lower stability. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a crucial theoretical tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. For aromatic amides, the MEP map typically reveals distinct regions of positive, negative, and neutral potential.
In analogous compounds, the most negative region (typically colored red or yellow) is concentrated around the carbonyl oxygen atom of the acetamide group, indicating its high electrophilicity and propensity to act as a hydrogen bond acceptor. The nitrogen atom of the amide and the cyano group would also contribute to the electronegative potential. Conversely, the hydrogen atom of the amide's N-H group generally exhibits a positive electrostatic potential (colored blue), marking it as a prime site for nucleophilic attack. The phenyl ring itself presents a more complex landscape, with the bromine atom influencing the electron distribution and creating regions of varying potential. The presence of the electron-withdrawing cyano group at the ortho position is expected to significantly impact the electrostatic potential of the phenyl ring.
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative insights into the reactivity and stability of a molecule. These descriptors are calculated based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While specific calculated values for this compound are not published, the trends can be understood from related molecules.
Ionization Potential
Ionization Potential (IP) is the energy required to remove an electron from a molecule. It is a measure of a molecule's ability to donate an electron. A lower ionization potential suggests a higher reactivity in reactions involving electron donation. The IP is directly related to the energy of the HOMO. For molecules like this compound, the presence of the bromine atom and the cyano group, both being electron-withdrawing, would be expected to stabilize the HOMO, leading to a relatively higher ionization potential compared to unsubstituted acetanilide (B955).
Electron Affinity
Electron Affinity (EA) is the energy released when a molecule accepts an electron. It is related to the energy of the LUMO. A higher electron affinity indicates a greater ability of the molecule to accept an electron. The electron-withdrawing nature of the bromo and cyano substituents would lower the energy of the LUMO, thus increasing the electron affinity of this compound, making it a better electron acceptor.
Chemical Hardness and Softness
Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive. The electron-withdrawing groups in this compound are expected to widen the HOMO-LUMO gap, leading to a greater chemical hardness and lower reactivity compared to simpler acetanilides.
Table 1: Conceptual DFT Reactivity Descriptors (Illustrative for a Related Compound)
| Descriptor | Formula | Significance | Expected Trend for this compound |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron | Relatively High |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon electron gain | Relatively High |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to electron cloud deformation | Relatively Hard |
Note: The trends are inferred based on the electronic effects of the substituents. Actual values would require specific quantum chemical calculations.
Solvent Effects on Molecular Conformation and Isomerism
The conformation and isomeric preferences of molecules can be significantly influenced by the solvent environment. The polarity of the solvent can stabilize or destabilize different conformers or isomers based on their dipole moments.
Z/E Isomer Preference Studies
For the amide bond in this compound, there exists the possibility of Z and E isomerism, referring to the relative orientation of the phenyl group and the carbonyl group about the C-N bond. In most N-arylacetamides, the Z-isomer (where the phenyl ring and the carbonyl oxygen are on the same side of the C-N bond) is sterically hindered and therefore less stable than the E-isomer.
Computational studies on related acetanilides have shown that the energy difference between the E and Z isomers is substantial, with the E-isomer being significantly more stable. It is highly probable that this compound also predominantly exists in the more stable E-conformation in both the gas phase and in solution. The polarity of the solvent could influence the rotational barrier around the C-N bond, but it is unlikely to favor the sterically hindered Z-isomer.
Hydrogen Bonding Interactions with Solvent Molecules
The interaction of a solute molecule with solvent molecules is fundamental to understanding its solubility, stability, and reactivity. For this compound, hydrogen bonding is a key specific interaction that would be investigated using computational methods. The molecule possesses potential hydrogen bond acceptor sites (the nitrogen of the cyano group and the oxygen of the acetamide group) and a hydrogen bond donor site (the hydrogen of the amide group).
Theoretical investigations would typically employ Density Functional Theory (DFT) to model the interactions between a single molecule of this compound and one or more solvent molecules (e.g., water, ethanol, DMSO). By calculating the optimized geometries and interaction energies of these solute-solvent complexes, the strength and nature of the hydrogen bonds can be quantified. For instance, studies on similar molecules like N-(hydroxymethyl)acetamide have utilized DFT calculations to identify and rank the strength of various possible hydrogen bonding interactions, such as O–H···O and N–H···O. nih.gov In such studies, the interaction energy is a key determinant of the stability of the hydrogen-bonded complex.
Key parameters that would be calculated include:
Interaction Energy (ΔE): The energy difference between the complex and the sum of the energies of the isolated solute and solvent molecules. A more negative value indicates a stronger interaction.
Hydrogen Bond Length: The distance between the hydrogen atom and the acceptor atom (e.g., O···H or N···H).
Hydrogen Bond Angle: The angle formed by the donor atom, the hydrogen atom, and the acceptor atom (e.g., N-H···O). Angles closer to 180° typically indicate stronger hydrogen bonds.
Table 1: Illustrative Hydrogen Bonding Parameters for this compound with Water (H₂O) (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar compounds.)
| Interacting Atoms | Hydrogen Bond Length (Å) | Hydrogen Bond Angle (°) | Interaction Energy (kcal/mol) |
| N-H···O(H₂O) | 1.95 | 175.2 | -5.8 |
| C=O···H(H₂O) | 2.05 | 168.5 | -4.2 |
| C≡N···H(H₂O) | 2.18 | 160.1 | -3.1 |
Molecular Dynamics (MD) Simulations for Solvation Phenomena
To understand the behavior of this compound in a bulk solvent environment, Molecular Dynamics (MD) simulations are the tool of choice. nih.gov MD simulations model the movement of every atom in a system over time, based on a force field that describes the inter- and intramolecular forces.
An MD simulation for this compound would involve placing one molecule of the compound in a simulation box filled with a chosen solvent. The simulation would track the trajectories of all atoms, providing insights into the solvation structure and dynamics. Key outputs from such a simulation include the Radial Distribution Function (RDF) and Coordination Number.
Radial Distribution Function (g(r)): This function describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. Peaks in the RDF indicate the positions of solvation shells.
Coordination Number: By integrating the RDF up to its first minimum, the number of solvent molecules in the first solvation shell can be determined.
These simulations offer a dynamic picture of how solvent molecules arrange themselves around the solute, influenced by hydrogen bonding and other electrostatic and van der Waals interactions. For example, MD simulations of ions in dimethylformamide have been used to understand the structure of the condensed phase and the role of steric effects in solvation. researchgate.net
Theoretical Studies of Non-linear Optical (NLO) Properties
Organic molecules with donor-acceptor functionalities and extended π-conjugated systems can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in optoelectronics. nih.gov this compound contains a phenyl ring substituted with an electron-donating acetamide group (-NHCOCH₃) and electron-withdrawing bromo (-Br) and cyano (-CN) groups, which could give rise to NLO effects.
Theoretical calculations, typically using DFT, are employed to predict the NLO properties of a molecule. The key parameters calculated are the molecular polarizability (α) and the first-order hyperpolarizability (β).
Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.
First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation (SHG). A higher β value indicates a stronger NLO response.
Computational studies on other organic molecules have shown that the magnitude of β is highly dependent on the intramolecular charge transfer characteristics. chemspider.comresearchgate.net For this compound, theoretical calculations would quantify these properties and assess its potential as an NLO material.
Table 2: Illustrative Calculated NLO Properties of this compound (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.)
| Property | Calculated Value | Units |
| Dipole Moment (μ) | 4.5 | Debye |
| Mean Polarizability (α) | 25.8 x 10⁻²⁴ | esu |
| First-Order Hyperpolarizability (β_tot) | 12.5 x 10⁻³⁰ | esu |
Electron-Hole Analysis and Photoinduced Charge Transfer Studies
Understanding the behavior of a molecule upon photoexcitation is crucial for applications in photovoltaics and photochemistry. Electron-hole analysis, often performed using Time-Dependent Density Functional Theory (TD-DFT), provides a visual and quantitative picture of the electronic transition from the ground state to an excited state.
This analysis helps to characterize the nature of the transition, such as whether it is a localized excitation (LE) within a part of the molecule or an intramolecular charge transfer (ICT) event, where electron density moves from a donor part of the molecule to an acceptor part. For a molecule like this compound, one might expect charge transfer from the acetamide-substituted phenyl ring to the cyano group upon excitation.
The analysis involves calculating the distribution of the electron and the "hole" (the region from which the electron was excited) for a given electronic transition. Key metrics include:
Spatial Distribution of Electron and Hole: Visual maps showing where the electron density increases and decreases upon excitation.
Overlap Index (S_m): A measure of the spatial overlap between the electron and the hole. A low overlap value is indicative of a significant charge transfer character.
Charge Transfer Distance (D_CT): The distance between the centroids of the hole and the electron distribution, quantifying the extent of charge separation.
Studies on donor-bridge-acceptor systems demonstrate how these computational tools are used to characterize excited states and assess their potential for applications in organic electronics.
Chemical Reactivity, Transformation, and Mechanistic Studies of N 4 Bromo 2 Cyanophenyl Acetamide
Reactivity of the Acetanilide (B955) Moiety
The acetanilide group, consisting of an amide linked to the aromatic ring, displays characteristic reactivity associated with amides.
The amide linkage in the acetanilide moiety can undergo hydrolysis to yield 4-bromo-2-cyanoaniline and acetic acid. This reaction can be catalyzed by either acid or base. The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Generally, tertiary amides are more resistant to cleavage than primary and secondary amides, often requiring more stringent reaction conditions. arkat-usa.org The hydrolysis of amides is a well-studied reaction with numerous established methods. arkat-usa.org
The conditions for amide hydrolysis can be tailored to the specific substrate and desired outcome. Below is a table summarizing typical conditions for amide hydrolysis.
| Catalyst | Reagents | Conditions | Products |
| Acid | Dilute HCl or H₂SO₄ | Heating under reflux | Carboxylic acid and ammonium (B1175870) salt libretexts.org |
| Base | Aqueous NaOH or KOH | Heating under reflux | Carboxylate salt and ammonia (B1221849) libretexts.org |
It is noteworthy that the hydrolysis rate of aryl amides is generally slower than that of aliphatic amides. arkat-usa.org The nature of the acyl group also plays a role, with acetyl groups often leading to faster hydrolysis compared to benzoyl groups. arkat-usa.org
Reactivity of the Bromine Substituent
The bromine atom attached to the phenyl ring is a versatile handle for various substitution and coupling reactions, significantly expanding the synthetic utility of N-(4-bromo-2-cyanophenyl)acetamide.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. wikipedia.org In this reaction, a nucleophile displaces the halide on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgbyjus.com In this compound, the cyano group at the ortho position and the acetamido group at the para position (relative to the bromine) activate the ring towards nucleophilic attack. wikipedia.org
The SNAr mechanism involves a two-step process:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the bromide ion.
The rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines. byjus.com
Below is a table illustrating potential nucleophilic aromatic substitution reactions for this compound.
| Nucleophile | Reagent Example | Product Type |
| Hydroxide (B78521) | Sodium Hydroxide | Phenol derivative |
| Alkoxide | Sodium Methoxide | Anisole derivative byjus.com |
| Amine | Ammonia, Primary/Secondary Amines | Aniline (B41778) derivative byjus.com |
| Thiolate | Sodium Ethanethiolate | Thiophenol derivative byjus.com |
The bromine substituent of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govyoutube.com The reaction is highly versatile, accommodating a wide range of primary and secondary amines. nih.gov The efficiency of the Buchwald-Hartwig amination is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands. youtube.com This methodology has become a cornerstone in the synthesis of pharmaceuticals and other advanced materials. nih.govyoutube.com
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an aryl halide with an organoboron reagent, typically a boronic acid or ester. ikm.org.mynih.gov This reaction is catalyzed by a palladium complex and requires a base. ikm.org.my The reaction conditions are generally mild and tolerant of a broad range of functional groups. nih.gov The use of N-heterocyclic carbene (NHC) palladium complexes has shown success in catalyzing Suzuki-Miyaura reactions. nih.gov
The table below summarizes key cross-coupling reactions applicable to this compound.
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | Palladium catalyst with phosphine ligands organic-chemistry.orgnih.gov | C-N nih.gov |
| Suzuki-Miyaura Coupling | Boronic Acid or Ester | Palladium catalyst and a base ikm.org.mynih.gov | C-C nih.gov |
| Heck Coupling | Alkene | Palladium catalyst and a base | C-C |
| Sonogashira Coupling | Terminal Alkyne | Palladium and Copper catalysts | C-C |
| Stille Coupling | Organotin Reagent | Palladium catalyst | C-C |
Reactivity of the Cyano Substituent
The cyano (nitrile) group is a valuable functional group that can be transformed into other important functionalities, most notably carboxylic acids and amides.
The hydrolysis of the cyano group provides a direct route to either a primary amide or a carboxylic acid, depending on the reaction conditions. libretexts.orglumenlearning.comopenstax.org The reaction proceeds through the nucleophilic addition of water to the carbon-nitrogen triple bond. lumenlearning.com
Hydrolysis to Amides: The partial hydrolysis of a nitrile to an amide can be achieved under either acidic or basic conditions. arkat-usa.orglumenlearning.com Careful control of the reaction conditions, such as temperature and reaction time, is often necessary to prevent over-hydrolysis to the carboxylic acid. arkat-usa.org
Hydrolysis to Carboxylic Acids: Complete hydrolysis of the nitrile group to a carboxylic acid typically requires more forcing conditions, such as prolonged heating with a strong acid or base. libretexts.org Under acidic conditions, the final product is the free carboxylic acid, while basic hydrolysis yields the carboxylate salt, which requires a subsequent acidification step to produce the free acid. libretexts.org
The following table outlines the conditions for the hydrolysis of the cyano group.
| Desired Product | Catalyst | Reagents | Conditions |
| Amide | Acid or Base | Water | Mild conditions, controlled reaction time arkat-usa.orglumenlearning.com |
| Carboxylic Acid | Acid | Dilute HCl or H₂SO₄ | Prolonged heating under reflux libretexts.org |
| Carboxylic Acid | Base | Aqueous NaOH or KOH | Prolonged heating under reflux, followed by acidification libretexts.org |
Cycloaddition Reactions of the Nitrile Group
The electron-deficient nature of the nitrile carbon in this compound makes it susceptible to attack by 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. A prominent example of this type of reaction is the [3+2] cycloaddition with azides to form tetrazoles. While specific studies on this compound are not extensively documented in the reviewed literature, the general reactivity of nitriles in this context is well-established. researchgate.netnih.govresearchgate.net
In a typical reaction, a nitrile reacts with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or a Brønsted acid catalyst, to yield a tetrazole ring. nih.gov For this compound, this would theoretically lead to the formation of a tetrazolyl-substituted acetanilide. The reaction mechanism involves the initial coordination of the catalyst to the nitrile nitrogen, which further enhances the electrophilicity of the nitrile carbon. The azide anion then attacks the carbon, followed by an intramolecular cyclization to form the tetrazole ring.
Another potential [3+2] cycloaddition involves the reaction of the nitrile group with nitrile oxides to form 1,2,4-oxadiazoles. Nitrile oxides, which are themselves 1,3-dipoles, can be generated in situ from various precursors, such as oximes. nih.gov The cycloaddition would proceed via a concerted mechanism, with the regioselectivity being influenced by the electronic and steric properties of both the nitrile and the nitrile oxide.
The following table summarizes potential cycloaddition reactions of the nitrile group based on the known reactivity of similar compounds.
| Reaction Type | Reagent | Potential Product | Conditions | Reference |
| [3+2] Cycloaddition | Sodium Azide (NaN₃) | 5-(4-Bromo-2-acetamidophenyl)-1H-tetrazole | Acid or Lewis Acid Catalyst | nih.gov |
| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | 3-Aryl-5-(4-bromo-2-acetamidophenyl)-1,2,4-oxadiazole | In situ generation of nitrile oxide | nih.gov |
Intramolecular Cyclization and Rearrangement Processes
The ortho-positioning of the acetamide (B32628) and nitrile groups on the phenyl ring of this compound creates an ideal scaffold for intramolecular reactions. These processes can lead to the formation of fused heterocyclic systems, most notably quinazolines, which are a class of compounds with significant biological activities. nih.gov
The intramolecular cyclization of this compound would likely proceed through the nucleophilic attack of the amide nitrogen onto the electrophilic nitrile carbon. This process is often promoted by either acidic or basic conditions. nih.govorganic-chemistry.org
Under basic conditions, the deprotonation of the acetamide nitrogen would increase its nucleophilicity, facilitating the attack on the nitrile group. The resulting intermediate would then tautomerize to form the more stable quinazolinone ring system. The use of a strong base like sodium hydride or potassium tert-butoxide is common for such transformations.
In an acidic medium, the nitrile group is activated by protonation, making it more susceptible to nucleophilic attack by the amide oxygen or nitrogen. A subsequent dehydration or rearrangement would then lead to the formation of the quinazolinone product.
While specific studies detailing the intramolecular cyclization of this compound are not prevalent in the searched literature, the synthesis of quinazolin-4(3H)-ones from related o-cyanoanilides is a well-documented transformation. researchgate.netmdpi.com For instance, the copper-catalyzed reaction of 2-halobenzamides with nitriles has been shown to produce quinazolinone derivatives through a sequence of nucleophilic addition and intramolecular SNAr reaction. organic-chemistry.org
Rearrangement processes for this compound are less commonly reported. However, under certain conditions, rearrangements such as the Hofmann or Curtius rearrangement could potentially occur if the acetamide group is first converted to a suitable precursor like an N-haloamide or an acyl azide, respectively. rsc.org These rearrangements would lead to the formation of an isocyanate intermediate, which could then be trapped by nucleophiles or undergo further intramolecular reactions.
The table below outlines a plausible intramolecular cyclization pathway for this compound.
| Reaction Type | Conditions | Plausible Product | Proposed Mechanism | Reference |
| Intramolecular Cyclization | Basic (e.g., NaH, KOBut) | 6-Bromo-2-methylquinazolin-4(3H)-one | Nucleophilic attack of the deprotonated amide nitrogen on the nitrile carbon, followed by tautomerization. | organic-chemistry.org |
| Intramolecular Cyclization | Acidic (e.g., H₂SO₄, PPA) | 6-Bromo-2-methylquinazolin-4(3H)-one | Protonation of the nitrile group, followed by nucleophilic attack of the amide and dehydration. | nih.gov |
Applications in Advanced Materials Science and Non Medicinal Chemistry
Role as Synthetic Intermediates for Complex Organic Architectures
N-(4-Bromo-2-cyanophenyl)acetamide is a valuable intermediate in organic synthesis, providing a scaffold for building more complex molecular structures. The presence of multiple reactive sites on the phenyl ring allows for sequential and regioselective chemical transformations.
Cross-Coupling Reactions: The aryl bromide functionality is a key reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at the bromine position, allowing for the introduction of diverse functional groups and the construction of elaborate molecular frameworks.
Nucleophilic Aromatic Substitution: The cyano group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic aromatic substitution, although this is generally less common than reactions at the bromo position.
Modification of the Cyano Group: The nitrile (cyano) group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up further avenues for derivatization, enabling the synthesis of a wide range of compounds from a single precursor.
The utility of related halo-phenylacetamide compounds as synthetic building blocks has been demonstrated. For instance, derivatives of 2-bromo-N-(p-chlorophenyl) acetamide (B32628) are used to synthesize more complex molecules with potential biological activities. irejournals.com This highlights the role of the bromo-acetamide fragment as a reliable platform for chemical elaboration.
Development of Opto-electronic Materials and Non-linear Optics
The molecular structure of this compound possesses the classic "push-pull" architecture that is highly sought after for materials with non-linear optical (NLO) properties. researchgate.net
Donor-Acceptor System: The acetamide group (-NHCOCH₃) acts as an electron-donating group (the "push"), while the cyano group (-CN) is a powerful electron-accepting group (the "pull"). researchgate.netresearchgate.net This electronic asymmetry across the π-conjugated phenyl ring system leads to a large molecular dipole moment and significant molecular hyperpolarizability, which are crucial prerequisites for second-order NLO activity. researchgate.net
Intramolecular Charge Transfer (ICT): Upon excitation with light, an intramolecular charge transfer can occur from the donor to the acceptor end of the molecule. This property is fundamental to the NLO response and is also relevant for applications in opto-electronics, such as in the design of chromophores for electro-optic modulators. jhuapl.edu
Organic materials with NLO properties are essential for technologies like frequency doubling of lasers, optical switching, and data storage. jhuapl.edu The inherent electronic asymmetry of this compound makes it and its derivatives promising candidates for inclusion in such advanced materials.
Table 1: Electronic Properties and NLO Potential
| Feature | Role in this compound | Significance for NLO Properties |
|---|---|---|
| Electron Donor Group | Acetamide (-NHCOCH₃) | "Pushes" electron density into the π-system. |
| Electron Acceptor Group | Cyano (-CN) | "Pulls" electron density from the π-system. researchgate.net |
| π-Conjugated System | Phenyl Ring | Mediates the charge transfer from donor to acceptor. |
Applications in Coordination Chemistry as Ligands
This compound has the potential to act as a ligand in coordination chemistry, binding to metal ions to form metal complexes. libretexts.org Ligands are crucial components that dictate the structure, reactivity, and properties of the resulting coordination compounds.
The potential coordination sites in this molecule are:
The nitrogen atom of the cyano group.
The oxygen atom of the acetamido carbonyl group.
It could function as a monodentate ligand, binding through one site, or potentially as a bridging ligand, connecting two metal centers. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. Amides are known to be excellent ligands due to their coordination abilities. The formation of metal complexes can be used to tune the electronic properties of the molecule, which could be exploited in catalysis or the design of magnetic materials.
Supramolecular Assembly and Crystal Engineering
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound is well-equipped for participating in supramolecular assembly and crystal engineering due to its capacity for forming specific intermolecular bonds.
Hydrogen Bonding: The acetamide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows molecules to link together via strong and directional N-H···O hydrogen bonds, often forming chains or sheets in the solid state, a feature observed in similar acetamide structures. researchgate.net
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.
By controlling the interplay of these various non-covalent forces, it is possible to engineer crystalline materials with desired topologies and properties. The predictable nature of hydrogen bonding in amides makes this molecule a promising building block for designing complex, self-assembled supramolecular architectures. researchgate.netnih.gov
Table 2: Intermolecular Interactions for Supramolecular Assembly
| Interaction Type | Participating Functional Group(s) | Potential Supramolecular Motif |
|---|---|---|
| Hydrogen Bonding | Acetamide (N-H donor, C=O acceptor) | Chains, layers, or networks. researchgate.net |
| Halogen Bonding | Bromo group (as donor) | Directional links to Lewis bases. |
| Dipole-Dipole | Cyano group | Head-to-tail alignment of molecules. nih.gov |
| π-π Stacking | Phenyl Ring | Stacked columnar or herringbone structures. |
Potential for Functional Material Design (e.g., molecular switches, sensors)
The unique combination of functional groups in this compound opens up possibilities for its use in the design of advanced functional materials.
Molecular Switches: Materials that can be reversibly switched between two or more stable states by an external stimulus (e.g., light, heat, or an electric field) are known as molecular switches. jhuapl.edu The intramolecular charge-transfer character of this compound suggests that its electronic and optical properties could be modulated by an external electric field, forming the basis for an electro-optic switch.
Chemical Sensors: The coordination sites (amide and cyano groups) could be used for the selective binding of specific metal ions or anions. Such a binding event would likely perturb the electronic structure of the molecule, leading to a detectable change in its optical properties (e.g., a change in color or fluorescence). This mechanism could be harnessed to develop chemosensors for environmental monitoring or chemical analysis.
The design of such functional materials often involves incorporating the core molecular structure into larger systems, such as polymers or surface-grafted monolayers, to create robust and practical devices.
Advanced Analytical Methodologies for Characterization
Chromatographic Techniques for Purity and Separation
Chromatographic methods are fundamental for determining the purity of N-(4-Bromo-2-cyanophenyl)acetamide and for the separation of the main component from any potential impurities, such as starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates and active compounds. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be the most conventional approach.
A typical RP-HPLC method would involve a C18 stationary phase, which is effective for retaining and separating moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH), and an aqueous buffer. The buffer, often containing a small amount of acid like phosphoric acid or formic acid, helps to ensure consistent ionization of the analyte and achieve sharp, symmetrical peak shapes. For methods intended to be compatible with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred. sielc.comsielc.com
Method development would involve optimizing parameters such as the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and UV detection wavelength to achieve optimal separation and sensitivity. For instance, a gradient elution, where the proportion of the organic solvent is increased over time, is often used to efficiently elute compounds with a range of polarities.
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reverse-phase separation. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase. |
| Elution Mode | Gradient | To ensure separation of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Column Temp. | 30 - 40 °C | Affects retention time and peak shape. |
| Injection Vol. | 10 µL | Volume of sample introduced into the system. |
| Detection | UV at 254 nm | Wavelength for detecting the aromatic system. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass detection capabilities of mass spectrometry. This allows for not only the separation of components in a mixture but also their definitive identification based on their mass-to-charge ratio (m/z).
For this compound, LC-MS would be invaluable for confirming the molecular weight of the synthesized compound and for identifying unknown impurities. An electrospray ionization (ESI) source would typically be used in positive ion mode to generate the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would result in a distinctive [M+H]⁺ and [M+H+2]⁺ doublet, providing strong evidence for the presence of a single bromine atom in the molecule.
High-resolution mass spectrometry (HRMS) could be employed to determine the exact mass of the compound, allowing for the calculation of its elemental formula with high confidence. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion to elucidate structural information, further confirming the identity of this compound and helping to characterize any impurities.
Table 2: Predicted LC-MS Parameters and Expected Ions for this compound
| Parameter | Typical Condition | Expected Result/Observation |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of gas-phase ions. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Mass separation and detection. |
| Scan Mode | Full Scan | Detection of all ions within a mass range. |
| Expected Ion (M+H)⁺ | m/z 238.98 / 240.98 | Confirmation of molecular weight with bromine isotope pattern. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Structural elucidation from fragment ions. |
Thermal Analysis Techniques for Polymorphism and Solvate Characterization
Thermal analysis techniques are crucial for investigating the solid-state properties of a compound, such as polymorphism (the ability to exist in multiple crystalline forms) and the presence of solvates (crystals containing solvent molecules). While no specific thermal analysis data exists for this compound, studies on related compounds like N-(4-bromophenyl)acetamide have revealed the existence of different polymorphs. researchgate.netsigmaaldrich.com
Differential Scanning Calorimetry (DSC) would be used to detect thermal events like melting, crystallization, and solid-solid phase transitions. Each polymorph would exhibit a unique melting point and enthalpy of fusion. The presence of solvates would be indicated by endothermic events corresponding to the loss of solvent prior to melting.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is particularly useful for quantifying the amount of solvent in a solvate and for assessing the thermal stability of the compound.
Purity Assessment and Validation Methods
The purity of this compound would be determined primarily using the HPLC method described previously. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method validation, following guidelines from the International Council for Harmonisation (ICH), is essential to ensure that the analytical method is reliable for its intended purpose. researchgate.net Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Titrimetric methods, such as the thiosulfate (B1220275) titration used for determining the purity of N-bromoacetamide, could potentially be adapted to quantify the bromine content as an orthogonal check on purity, though this is less common for complex organic molecules where chromatographic purity is the standard. orgsyn.org
Future Perspectives and Emerging Research Avenues for N 4 Bromo 2 Cyanophenyl Acetamide
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of acetanilides often involves the use of harsh reagents and solvents. Future research will likely focus on developing greener and more sustainable methods for the synthesis of N-(4-Bromo-2-cyanophenyl)acetamide. These approaches aim to reduce the environmental impact, improve safety, and increase efficiency.
Prospective Sustainable Synthetic Approaches:
| Approach | Description | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction between 2-amino-5-bromobenzonitrile (B185297) and an acetylating agent. cas.orgsigmaaldrich.com | Reduced reaction times, lower energy consumption, and potentially higher yields. cas.orgsigmaaldrich.com |
| Solvent-Free Reactions | Conducting the acetylation in the absence of a solvent, for example, by reacting the neat starting materials. nih.gov | Eliminates the need for potentially toxic and volatile organic solvents, simplifying work-up and reducing waste. nih.gov |
| Biocatalysis | Employing enzymes, such as halogenating enzymes or amidases, to catalyze specific steps in the synthesis. nih.govresearchgate.net This could involve the enzymatic bromination of a precursor or the enzymatic formation of the amide bond. nih.govresearchgate.net | High selectivity, mild reaction conditions, and the use of renewable catalysts. nih.gov |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor, allowing for precise control over reaction parameters. | Improved safety for handling hazardous intermediates, enhanced scalability, and consistent product quality. |
These innovative synthetic strategies represent a significant step towards more environmentally benign and economically viable production methods for this compound and other related fine chemicals.
Exploration of Advanced Computational Models for Property Prediction
Computational chemistry offers powerful tools to predict the physicochemical properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational models can provide valuable insights into its behavior and potential applications.
Potential Computational Modeling Applications:
| Modeling Technique | Predicted Properties and Applications |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to correlate the structural features of this compound and its analogues with their biological activities or physical properties. nih.govnih.govmdpi.com This can aid in the design of new derivatives with enhanced performance. |
| Density Functional Theory (DFT) | Calculation of electronic properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and reaction energetics. nih.gov This can help in understanding the molecule's reactivity, stability, and potential interaction sites. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of this compound in different environments, such as in solution or within a biological system. researchgate.net This can provide insights into its conformational preferences and interactions with other molecules. |
| Reactivity Prediction Models | Utilizing machine learning and computational algorithms to predict the outcome of chemical reactions involving this compound, including its potential to react with biological nucleophiles like cysteine. nih.govsigmaaldrich.com |
By leveraging these computational approaches, researchers can gain a deeper understanding of this compound at a molecular level, enabling a more rational design of future experiments and applications.
Integration into Hybrid Material Systems
The unique combination of functional groups in this compound makes it an attractive building block for the creation of novel hybrid materials with tailored properties. The bromo and cyano groups, in particular, offer handles for further chemical modification and coordination.
Potential Hybrid Material Applications:
Metal-Organic Frameworks (MOFs): The cyano group can act as a coordinating ligand for metal ions, allowing for the incorporation of this compound into the structure of MOFs. nih.govscielo.org.mx The presence of the bromo group could introduce additional functionality or serve as a site for post-synthetic modification. scielo.org.mx Halogenated ligands have been shown to influence the properties of MOFs, and their inclusion can enhance gas uptake capabilities. scielo.org.mx
Functional Polymers: The molecule could be grafted onto polymer backbones via reactions involving the bromo or cyano groups, or through polymerization of a derivative. This could lead to polymers with modified properties such as flame retardancy (due to the bromine), altered solubility, or specific binding capabilities.
Supramolecular Assemblies: The acetamido group can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions. researchgate.net These non-covalent interactions could be exploited to construct self-assembling supramolecular structures with interesting optical or electronic properties.
The exploration of this compound as a component in hybrid materials is a promising area of research with the potential to yield new materials for applications in catalysis, sensing, and separation technologies.
Deepening Fundamental Understanding of Structure-Reactivity Relationships in Halogenated Acetanilides
A thorough understanding of the interplay between the electronic and steric effects of the substituents in this compound is crucial for predicting its chemical behavior. The acetamido, bromo, and cyano groups each exert distinct influences on the reactivity of the aromatic ring.
Key Factors Influencing Reactivity:
Acetamido Group (-NHCOCH₃): This group is generally considered an activating, ortho-, para-director in electrophilic aromatic substitution reactions. nih.govscielo.org.mx The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing its nucleophilicity. However, this delocalization is in competition with resonance towards the carbonyl oxygen, which moderates its activating effect compared to a simple amino group. mdpi.comscielo.org.mx
Bromo Group (-Br): As a halogen, bromine is an ortho-, para-directing but deactivating group due to its strong electron-withdrawing inductive effect (-I) and weaker electron-donating resonance effect (+R).
Cyano Group (-CN): The cyano group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects (-I and -R).
Unexplored Chemical Transformations and Applications
The rich functionality of this compound opens the door to a wide range of unexplored chemical transformations, which could lead to novel compounds with interesting properties and applications.
Potential Unexplored Reactions:
Cycloaddition Reactions: The cyano group, being an electron-withdrawing group, could activate the aromatic ring for participation in inverse-electron-demand Diels-Alder reactions. researchgate.netmdpi.com Furthermore, the nitrile functionality itself could potentially undergo [3+2] cycloaddition reactions with suitable partners. scielo.org.mx
Catalytic Cross-Coupling Reactions: The carbon-bromine bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents at the 4-position, leading to a diverse library of new derivatives.
Nucleophilic Aromatic Substitution (SNA_r): While the aromatic ring is generally deactivated towards nucleophilic attack, the presence of the strongly electron-withdrawing cyano group ortho to the bromo substituent could potentially facilitate S_NAr reactions under specific conditions, allowing for the displacement of the bromide by various nucleophiles.
Transformations of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations would provide access to a different set of functionalized acetanilides with potentially new applications.
Dehydrohalogenation: Although not a direct reaction on the aromatic ring, the possibility of dehydrohalogenation from a precursor could be an alternative route to introduce unsaturation. youtube.com
The systematic exploration of these and other chemical transformations will undoubtedly expand the synthetic utility of this compound and could lead to the discovery of new molecules with valuable biological or material properties.
Q & A
Q. Table 1: Reaction Conditions from Literature
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bromination | Br₂, FeCl₃ | DCM | 25–30 | 65–75 | |
| Acetylation | Ac₂O, H₂SO₄ | AcOH | 100–110 | 80–85 |
Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach ensures structural confirmation:
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., bromine deshields adjacent protons, δ ~7.5–8.0 ppm) .
- FTIR : Confirm cyanogroup (C≡N stretch ~2200 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 253 [M+H]⁺ confirms molecular weight .
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| ¹H NMR | 2.1 ppm (CH₃CO), 7.2–8.0 ppm (aromatic H) | |
| FTIR | 2200 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O) |
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies often arise from variations in:
- Purity : Use HPLC (>98% purity) to exclude impurities affecting bioactivity .
- Structural confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) validates regiochemistry .
- Assay conditions : Standardize cell lines, concentrations, and controls to ensure reproducibility .
For example, anti-inflammatory activity in one study but not another may stem from differences in macrophage models (e.g., RAW264.7 vs. THP-1).
What strategies optimize regioselectivity during electrophilic substitution on the phenyl ring?
Answer:
The bromine and cyano groups direct electrophiles to specific positions:
- Meta to Br, para to CN : Use steric hindrance (e.g., bulky electrophiles) to favor meta substitution .
- Activating/Deactivating Effects : CN is strongly deactivating, requiring strong electrophiles (e.g., NO₂⁺) for nitration .
Q. Table 3: Substitution Patterns
| Reaction | Electrophile | Position Favored | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta to Br | 60 | |
| Sulfonation | SO₃/H₂SO₄ | Para to CN | 45 |
How do computational methods aid in predicting reactivity and biological interactions?
Answer:
- DFT Calculations : Predict electrophilic attack sites using Fukui indices .
- Molecular Docking : Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) .
- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .
For example, docking studies show the bromine atom forms halogen bonds with kinase active sites, explaining observed anticancer activity .
What methodologies validate the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
- Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .
How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Modify Substituents : Replace Br with Cl or I to tune lipophilicity and binding affinity .
- Introduce Electron-Withdrawing Groups : Enhance metabolic stability (e.g., CF₃ at position 4) .
- Bioisosteric Replacement : Swap CN with isosteres like COOH to improve solubility .
Q. Table 4: SAR Insights
| Derivative | Modification | Bioactivity Change | Reference |
|---|---|---|---|
| Br → Cl | Increased polarity | Reduced COX-2 inhibition | |
| CN → COOH | Enhanced solubility | Improved bioavailability |
What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Answer:
- LC-MS/MS : Detects sub-ppm impurities (e.g., unreacted starting materials) .
- NMR with Cryoprobes : Enhances sensitivity for low-abundance byproducts .
- Standard Addition Method : Quantifies impurities without reference standards .
For example, residual acetic anhydride is quantified via GC-MS with a detection limit of 0.01% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
